![molecular formula C16H18ClNO3S B2789204 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097861-29-3](/img/structure/B2789204.png)
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis process for this compound is not detailed in the available resources, thiophene derivatives are typically synthesized by heterocyclization of various substrates . For example, a compound with a similar structure, 2-(1 H -Imidazol-1-yl)- N - (4- (thiophen-3-yl)phenyl)acetamide, can be synthesized by reacting with 2- (1 H -imidazol-1-yl)acetic acid using HATU as an amide coupling agent .Scientific Research Applications
- Anticancer Properties : Thiophene-based compounds exhibit promising anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents .
- Anti-Inflammatory Effects : Some thiophene derivatives possess anti-inflammatory properties, making them relevant for treating inflammatory conditions .
- Antimicrobial Activity : These compounds have demonstrated efficacy against various pathogens, making them valuable in the fight against infections .
- Antihypertensive Effects : Certain thiophene analogs may contribute to managing hypertension .
- Anti-Atherosclerotic Properties : Thiophene-containing molecules have been investigated for their role in preventing atherosclerosis .
Material Science and Electronics
Thiophene derivatives play a pivotal role in material science and electronics:
- Organic Semiconductors : Thiophene-based molecules are essential components in organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : In industrial chemistry, thiophene derivatives serve as effective corrosion inhibitors for metals .
Specific Examples
Let’s explore some specific compounds related to thiophene:
- Suprofen : This nonsteroidal anti-inflammatory drug contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-4-2-13(17)3-5-14/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZKPBFPFWTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.